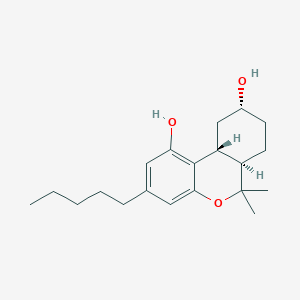
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC). It is structurally similar to THC but has distinct chemical properties and biological effects. This compound has gained attention due to its potential therapeutic applications and its presence in various cannabis-related products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol typically involves the hydrogenation of THC. The process begins with the acid-catalyzed cyclization of cannabidiol (CBD) to produce delta-8-tetrahydrocannabinol (Δ8-THC). This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .
Applications De Recherche Scientifique
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol involves its interaction with cannabinoid receptors, primarily CB1 and CB2. Upon binding to these receptors, the compound modulates the release of neurotransmitters and influences various signaling pathways. This interaction results in effects such as analgesia, anti-inflammatory responses, and potential psychoactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta-9-tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis.
Delta-8-tetrahydrocannabinol (Δ8-THC): A less potent isomer of THC.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties
Uniqueness
(+/-)-9-nor-9beta-hydroxy Hexahydrocannabinol is unique due to its semi-synthetic nature and distinct chemical structure. Unlike its natural counterparts, it offers greater chemical stability and can be produced in a controlled manner. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(6aR,9R,10aR)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C20H30O3/c1-4-5-6-7-13-10-17(22)19-15-12-14(21)8-9-16(15)20(2,3)23-18(19)11-13/h10-11,14-16,21-22H,4-9,12H2,1-3H3/t14-,15-,16-/m1/s1 |
Clé InChI |
AAIHVZNCFQTVCA-BZUAXINKSA-N |
SMILES isomérique |
CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)O)O |
SMILES canonique |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)
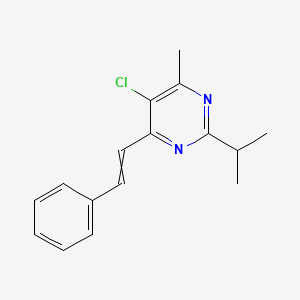
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
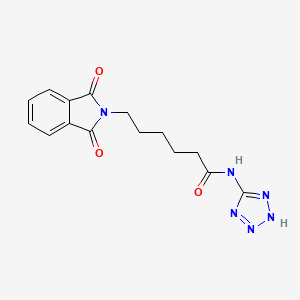
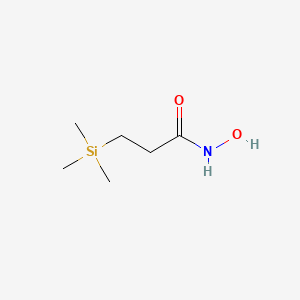
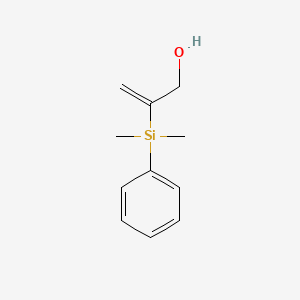
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
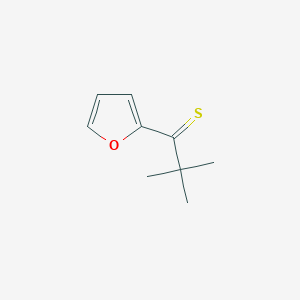
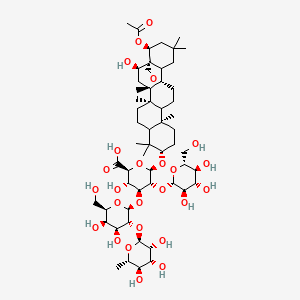
![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
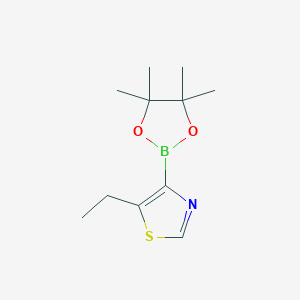
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)

